2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide
Description
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Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-3-4-14-30-25(32)24-23(21(16-28-24)19-8-6-5-7-9-19)29-26(30)34-17-22(31)27-15-18-10-12-20(33-2)13-11-18/h5-13,16,28H,3-4,14-15,17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYDDIGXLATNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 476.6 g/mol. The structure includes a pyrrolo[3,2-d]pyrimidine core substituted with various functional groups that contribute to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of the EZH2 enzyme , which is part of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, the compound prevents the methylation of histone H3 at lysine 27 (H3K27), leading to the activation of previously repressed genes. This mechanism is crucial for its antitumor activity , particularly against various cancer cell lines such as SU-DHL-6 and K562 cells .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated in several studies:
- Antitumor Activity : The compound demonstrated significant antiproliferative effects in leukemia cell lines with an EC50 value indicating effective concentration levels for inhibiting cell growth. For instance, related compounds in the same class showed EC50 values as low as 3.3 µM against specific leukemia cultures .
- Selectivity and Toxicity : Studies have shown that modifications in the substituents on the pyrrolo[3,2-d]pyrimidine structure can lead to decreased toxicity while maintaining or enhancing antitumor efficacy. This suggests a potential for developing safer therapeutic agents within this chemical framework .
Study 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
A study involving N5-substituted pyrrolo[3,2-d]pyrimidines demonstrated that certain modifications could enhance selectivity toward DPP-IV inhibition, which is relevant in diabetes management. The study highlighted that compounds with specific substitutions exhibited increased biological activity while reducing adverse effects .
Study 2: Targeting Histone Methylation
Another investigation focused on the role of EZH2 inhibitors in cancer therapy revealed that compounds similar to 2-((3-butyl-4-oxo...) effectively modulated histone methylation patterns, leading to reactivation of tumor suppressor genes and subsequent inhibition of tumor growth in vitro and in vivo models .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C26H28N4O3S |
| Molecular Weight | 476.6 g/mol |
| Primary Target | EZH2 enzyme |
| EC50 (Leukemia Cell Lines) | ~3.3 µM |
| Mechanism | Inhibition of histone methylation |
| Antitumor Activity | Significant across multiple cell lines |
Scientific Research Applications
Research indicates that compounds with a pyrrolopyrimidine structure can interact with various biological targets, including enzymes involved in nucleotide synthesis and inflammatory pathways. The following sections detail the specific applications of this compound.
Anticancer Activity
The compound has shown promising anticancer properties through its inhibition of key enzymes involved in tumor growth. For instance, it exhibits potent inhibitory activity against GARFTase , an enzyme crucial for purine biosynthesis. Related compounds have demonstrated IC50 values as low as 1.7 nM against human tumor cell lines, indicating strong potential for further development in cancer therapeutics .
Anti-inflammatory Properties
The thioacetamide moiety contributes to the anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-II, which play a pivotal role in the inflammatory response. Modifications to the pyrrolopyrimidine scaffold can enhance selectivity and potency against these enzymes .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens. For example, related compounds have shown activity against Mycobacterium tuberculosis , with IC50 values ranging from 1.35 to 2.18 μM for potent analogs . This suggests that the compound could be explored for its potential in treating bacterial infections.
Case Studies
Several studies have investigated the biological activities of compounds related to 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide :
Case Study 1: Inhibition of Tumor Cell Proliferation
A study evaluated the effects of similar pyrrolopyrimidine derivatives on tumor cell lines. The results indicated significant inhibition of cell proliferation at low concentrations, supporting the anticancer potential of this class of compounds .
Case Study 2: Anti-inflammatory Activity Assessment
In vitro assays demonstrated that modifications to the thioacetamide group enhanced the selectivity and potency against COX-II enzymes. This finding suggests that further structural optimization could lead to more effective anti-inflammatory agents .
Case Study 3: Antimicrobial Efficacy Against Mycobacterium tuberculosis
Research focused on various substituted pyrrolopyrimidine derivatives against Mycobacterium tuberculosis revealed promising results for certain compounds with structural similarities to our target compound. This opens avenues for exploring its efficacy in treating tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
